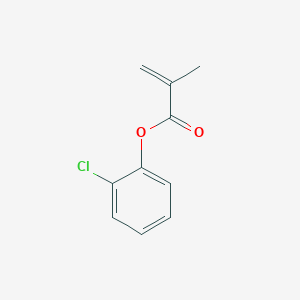

2-Chlorophenyl 2-methylprop-2-enoate

Beschreibung

2-Chlorophenyl 2-methylprop-2-enoate is an ester derived from 2-chlorophenol and 2-methylprop-2-enoic acid (methacrylic acid). While direct data on this compound is scarce in the provided evidence, its structure suggests it combines a chlorinated aromatic ring with a reactive α,β-unsaturated ester moiety. Such esters are often intermediates in organic synthesis, particularly in polymer chemistry or pharmaceutical applications, where the chlorine substituent may enhance lipophilicity or bioactivity .

The compound’s molecular formula is C₁₀H₉ClO₂, with a molecular weight of 196.63 g/mol. Key structural features include:

- A 2-chlorophenyl group, which introduces steric and electronic effects.

- A methylprop-2-enoate (methacrylate) group, enabling polymerization or Michael addition reactions.

Eigenschaften

CAS-Nummer |

18967-23-2 |

|---|---|

Molekularformel |

C10H9ClO2 |

Molekulargewicht |

196.63 g/mol |

IUPAC-Name |

(2-chlorophenyl) 2-methylprop-2-enoate |

InChI |

InChI=1S/C10H9ClO2/c1-7(2)10(12)13-9-6-4-3-5-8(9)11/h3-6H,1H2,2H3 |

InChI-Schlüssel |

YKZMWXJHPKWFLS-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=C)C(=O)OC1=CC=CC=C1Cl |

Verwandte CAS-Nummern |

36876-19-4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Chlorophenyl 2-methylprop-2-enoate can be synthesized through the esterification of 2-chlorophenol with methacrylic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of 2-chlorophenyl 2-methylprop-2-enoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. The compound is then subjected to rigorous quality control measures to ensure its purity and consistency.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chlorophenyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chlorine atom in the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols.

Substitution: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-Chlorophenyl 2-methylprop-2-enoate has several scientific research applications:

Polymer Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, which find applications in coatings, adhesives, and sealants.

Materials Science: The compound is incorporated into composite materials to enhance their thermal and mechanical properties.

Biological Research: It is studied for its potential antimicrobial and anticancer properties, particularly in the development of new therapeutic agents.

Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Wirkmechanismus

The mechanism of action of 2-chlorophenyl 2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. In biological systems, the compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

Interacting with Cellular Membranes: Altering membrane permeability and affecting cellular functions.

Inducing Oxidative Stress: Generating reactive oxygen species (ROS) that can lead to cell damage or apoptosis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following compounds, identified in the evidence, share structural similarities with 2-chlorophenyl 2-methylprop-2-enoate (Table 1):

Table 1: Structural Comparison of 2-Chlorophenyl 2-Methylprop-2-enoate and Analogues

Key Differences and Implications

Aromatic Substituent Effects

- 2-Chlorophenyl vs. 4-Chlorophenyl: The position of the chlorine atom on the phenyl ring (ortho in 2-chlorophenyl vs. para in 4-chlorophenyl) influences electronic and steric properties.

- Dimethoxyphenyl vs. Chlorophenyl: Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate () demonstrates how electron-donating methoxy groups enhance conjugation, making it suitable for optoelectronic applications. In contrast, the electron-withdrawing chlorine in 2-chlorophenyl 2-methylprop-2-enoate may favor electrophilic substitution reactions .

Ester Group Variations

- Methyl vs. Ethyl Esters: Methyl esters (e.g., 2-chlorophenyl 2-methylprop-2-enoate) generally exhibit higher volatility and faster hydrolysis rates compared to ethyl esters. Ethyl esters, such as those in and , may offer better stability in biological systems .

Functional Group Diversity

- Cyano and Amino Groups: The cyano group in enhances dipole interactions, critical for nonlinear optical materials. Amino groups in facilitate hydrogen bonding, which is leveraged in antimicrobial drug design .

- Cyclopropane Moieties : Methyl 2-chloro-2-cyclopropylideneacetate () incorporates a strained cyclopropane ring, enabling unique reactivity in cycloaddition reactions, unlike the simpler methacrylate backbone of the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.